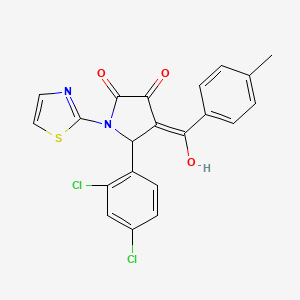
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxyphenyl group would contribute aromaticity, the chromen-7-yl group would introduce a bicyclic ring system, and the acetic acid group would provide carboxylic acid functionality .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this molecule would be expected to undergo typical carboxylic acid reactions. These could include reactions with bases to form salts, reactions with active metals to produce hydrogen gas, and reactions with other carboxylic acids to form anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic and polar. The aromatic rings could contribute to the compound’s stability and could influence its interactions with other molecules .科学的研究の応用
Suzuki–Miyaura Coupling Reagent
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid: serves as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. This compound acts as a stable and environmentally benign organoboron reagent, facilitating the construction of complex molecules .
Benzofuran Derivative with Acetyl and Methoxy Groups
The synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid involves a convenient one-step approach. This compound exhibits interesting pharmacological properties and may find applications in drug discovery or medicinal chemistry .
Pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]benzoxazepine Derivative
Another derivative, 2-(4-methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]benzoxazepine , has been synthesized. Its pale yellow solid form suggests potential applications in materials science or organic electronics .
Furo[3,2-h]quinolinacetic Acid
The compound 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid can be prepared using readily accessible starting materials. Its atom economy and convenient work-up process make it suitable for synthesizing a range of similar furoquinolinacetic acids. These derivatives may have bioactivity or other interesting properties .
作用機序
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Given its structural features, it may influence pathways involving phenylacetic acid derivatives . Phenylacetic acid is a known intermediate in various metabolic pathways and has been found to inhibit the germination of certain seeds .
Pharmacokinetics
Its molecular weight (166.174 Da ) suggests that it could potentially be absorbed in the gastrointestinal tract following oral administration. The presence of the methoxy and carboxylic acid groups could impact its solubility and distribution. Metabolism could potentially involve demethylation or oxidation processes, and excretion could occur via renal or biliary routes.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway identification. Based on its structural similarity to phenylacetic acid, it may have effects on plant growth and development .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-22-13-5-2-11(3-6-13)15-8-12-4-7-14(23-10-17(19)20)9-16(12)24-18(15)21/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFATUHSFXQVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

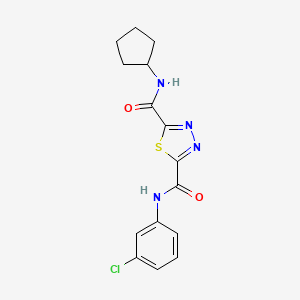
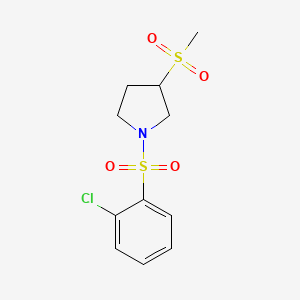
![4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide](/img/structure/B2472129.png)
![tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate](/img/structure/B2472130.png)
![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)
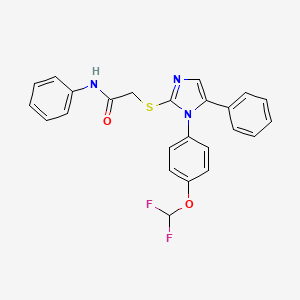
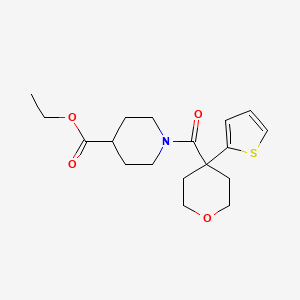
![Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2472136.png)
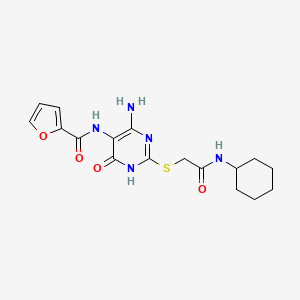
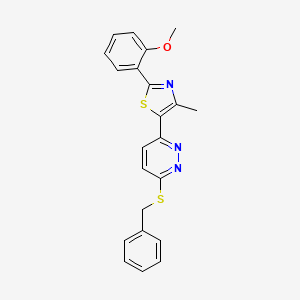
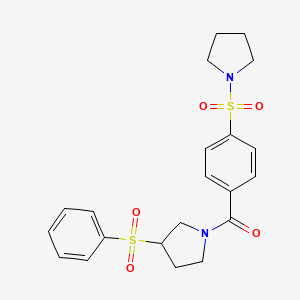
![3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2472145.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate](/img/structure/B2472146.png)
